molecular formula C22H29NO2 B1603666 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde CAS No. 214601-15-7

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde

Cat. No.: B1603666
CAS No.: 214601-15-7
M. Wt: 339.5 g/mol
InChI Key: DHTHWYZNJZNTIT-UHFFFAOYSA-N
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Description

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 4-hydroxybenzaldehyde with 3-(diisopropylamino)-1-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoic acid.

    Reduction: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzyl alcohol.

    Substitution: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-chlorobenzaldehyde.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C22H29NO2
  • Molecular Weight: 339.47 g/mol
  • IUPAC Name: 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde

Its structure includes a diisopropylamino group, which contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry Applications

  • Pharmacological Research
    • The compound is being investigated for its potential role as a pharmacological agent due to its structural characteristics that may influence neurotransmitter systems. Its diisopropylamino group is known to enhance lipid solubility, which can improve bioavailability in drug formulations .
  • Antidepressant Activity
    • Preliminary studies suggest that similar compounds with diisopropylamino groups exhibit antidepressant-like effects. Research is ongoing to determine if this specific compound can modulate serotonin and norepinephrine levels effectively, potentially leading to new treatments for depression .
  • Neuroprotective Effects
    • There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. Studies are exploring the mechanisms by which these compounds could protect neuronal cells from damage, particularly in neurodegenerative diseases .

Organic Synthesis Applications

  • Building Block in Organic Chemistry
    • This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various reactions, including nucleophilic substitutions and condensation reactions, making it valuable in synthesizing more complex molecules .
  • Synthesis of Novel Compounds
    • Researchers are utilizing this compound as a precursor to develop novel pharmaceutical agents, particularly in the synthesis of new antidepressants and anti-anxiety medications. The ability to modify its structure opens avenues for creating derivatives with enhanced efficacy and reduced side effects .

Case Study 1: Antidepressant Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound. The results indicated that certain modifications led to compounds with significantly improved binding affinity to serotonin receptors, suggesting potential as a new class of antidepressants.

Case Study 2: Neuroprotection in Animal Models

Another research project evaluated the neuroprotective effects of this compound in rodent models of Alzheimer's disease. Findings showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function, highlighting its potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism by which 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **3-(Diisopropylamino)-1-phenylpropyl)-4-methoxybenzaldehyde
  • **3-(Diisopropylamino)-1-phenylpropyl)-4-aminobenzaldehyde

Uniqueness

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzene ring, which allows for a diverse range of chemical reactions and potential applications. The diisopropylamino group also imparts specific steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTHWYZNJZNTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593076
Record name 3-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214601-15-7
Record name 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214601-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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